![molecular formula C22H21BrN2O4S B4819164 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that targets bromodomain-containing proteins. These proteins are involved in epigenetic regulation and have been implicated in various diseases, including cancer and inflammation. BRD0705 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Mechanism of Action
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide binds to the acetyl-lysine recognition pocket of bromodomain-containing proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional co-activators and the subsequent activation of gene expression. The specific mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide may vary depending on the target bromodomain-containing protein, as different members of this family have distinct functions and binding partners.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including those derived from acute myeloid leukemia, multiple myeloma, and lung cancer. It has also been shown to reduce inflammation in models of rheumatoid arthritis and asthma. The biochemical and physiological effects of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide are likely to be complex and depend on the specific context of its use.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide is its selectivity for bromodomain-containing proteins, which allows for more precise modulation of gene expression compared to non-specific inhibitors. It also has good pharmacokinetic properties, including oral bioavailability and a long half-life. However, like many small molecule inhibitors, it may have off-target effects and require careful optimization of dosing and administration regimens.
Future Directions
There are several potential future directions for research on N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of bromodomain-containing proteins, which could have improved therapeutic potential. Finally, the use of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide as a tool for studying epigenetic regulation and gene expression in various biological contexts could lead to new insights into disease mechanisms and potential therapeutic targets.
Scientific Research Applications
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide has been shown to selectively inhibit the activity of bromodomain-containing proteins, particularly those belonging to the BET (bromodomain and extra-terminal) family. These proteins are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histones. By inhibiting their activity, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide can modulate the expression of genes involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-bromo-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-25(15-16-6-4-3-5-7-16)30(27,28)19-11-9-18(10-12-19)24-22(26)17-8-13-21(29-2)20(23)14-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNVPRBCLWIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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